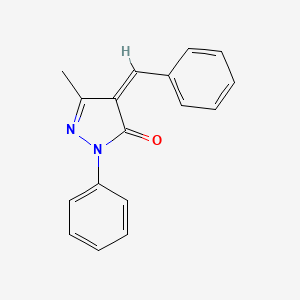![molecular formula C20H13Br2N3O3 B15020446 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15020446.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, pyridine, and benzoxazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and imine formation. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of a methoxy group through a methylation reaction. The final step involves the formation of the imine linkage by reacting the brominated and methoxylated phenol with a pyridinyl-benzoxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The imine group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Unique due to its combination of bromine, methoxy, pyridine, and benzoxazole groups.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]imino}methyl]phenol: Similar structure but with a benzothiazole group instead of benzoxazole.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]imino}methyl]phenol: Contains a benzimidazole group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H13Br2N3O3 |
|---|---|
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
3,4-dibromo-6-methoxy-2-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13Br2N3O3/c1-27-17-9-14(21)18(22)13(19(17)26)10-24-12-2-3-16-15(8-12)25-20(28-16)11-4-6-23-7-5-11/h2-10,26H,1H3 |
InChI-Schlüssel |
BVRWFTJKNVSWHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B15020378.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15020416.png)
![N-{2-[(2E)-2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}-4-nitrobenzenesulfonamide](/img/structure/B15020427.png)
![6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020434.png)
![Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate](/img/structure/B15020435.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15020441.png)
![1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15020442.png)
